molecular formula C8H7F2NO3 B12953684 (1-Difluoromethyl-2-oxo-1,2-dihydropyridin-4-yl)acetic acid

(1-Difluoromethyl-2-oxo-1,2-dihydropyridin-4-yl)acetic acid

Cat. No.: B12953684
M. Wt: 203.14 g/mol
InChI Key: BQSITNTVRUSOMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the late-stage difluoromethylation, which can be achieved through various metal-based methods that transfer the CF2H group to the desired position . This process often involves the use of difluorocarbene reagents and can be carried out under both stoichiometric and catalytic conditions .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process. Additionally, the development of non-ozone depleting difluorocarbene reagents has made the industrial synthesis more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-(1-(Difluoromethyl)-2-oxo-1,2-dihydropyridin-4-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyridine compounds .

Mechanism of Action

The mechanism of action of 2-(1-(Difluoromethyl)-2-oxo-1,2-dihydropyridin-4-yl)acetic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. This interaction can affect various biological pathways, leading to desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-(Trifluoromethyl)-2-oxo-1,2-dihydropyridin-4-yl)acetic acid
  • 2-(1-(Fluoromethyl)-2-oxo-1,2-dihydropyridin-4-yl)acetic acid
  • 2-(1-(Chloromethyl)-2-oxo-1,2-dihydropyridin-4-yl)acetic acid

Uniqueness

Compared to similar compounds, 2-(1-(Difluoromethyl)-2-oxo-1,2-dihydropyridin-4-yl)acetic acid offers a unique balance of chemical stability and biological activity. The presence of the difluoromethyl group enhances its metabolic stability and binding affinity, making it a more effective candidate for various applications .

Properties

Molecular Formula

C8H7F2NO3

Molecular Weight

203.14 g/mol

IUPAC Name

2-[1-(difluoromethyl)-2-oxopyridin-4-yl]acetic acid

InChI

InChI=1S/C8H7F2NO3/c9-8(10)11-2-1-5(3-6(11)12)4-7(13)14/h1-3,8H,4H2,(H,13,14)

InChI Key

BQSITNTVRUSOMI-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C(=O)C=C1CC(=O)O)C(F)F

Origin of Product

United States

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